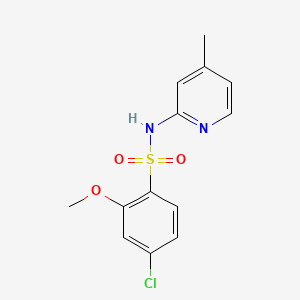
(3S)-4-(2-ethyl-1H-imidazol-1-yl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol is a synthetic organic compound that features a tetrahydrofuran ring substituted with an ethyl-imidazole group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Imidazole Group: The imidazole group can be introduced via nucleophilic substitution reactions, where an appropriate imidazole derivative reacts with a precursor molecule.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides or other ethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The ethyl group can be substituted with other alkyl or functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
科学研究应用
Chemistry
In chemistry, (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity
Medicine
In medicinal chemistry, (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol could be explored for its potential therapeutic effects. Compounds with imidazole rings are often found in antifungal, antibacterial, and anticancer agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can act as a ligand, binding to metal ions or other molecular targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
(3S)-4-(1H-Imidazol-1-yl)tetrahydrofuran-3-ol: Lacks the ethyl group, potentially altering its chemical and biological properties.
(3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol: Contains a methyl group instead of an ethyl group, which may affect its reactivity and interactions.
(3S)-4-(2-Propyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol: Contains a propyl group, which could influence its solubility and biological activity.
Uniqueness
The presence of the ethyl group in (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol may confer unique properties, such as increased lipophilicity, altered reactivity, and potentially enhanced biological activity compared to its analogs.
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
(3S)-4-(2-ethylimidazol-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C9H14N2O2/c1-2-9-10-3-4-11(9)7-5-13-6-8(7)12/h3-4,7-8,12H,2,5-6H2,1H3/t7?,8-/m1/s1 |
InChI 键 |
INBDWMUBELXCPY-BRFYHDHCSA-N |
手性 SMILES |
CCC1=NC=CN1C2COC[C@H]2O |
规范 SMILES |
CCC1=NC=CN1C2COCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzo[b]thiophen-2-ylmethyl)piperidine](/img/structure/B15281147.png)
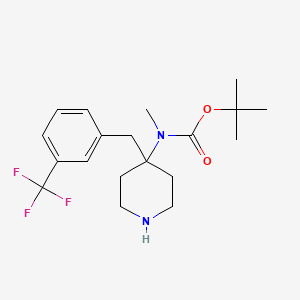
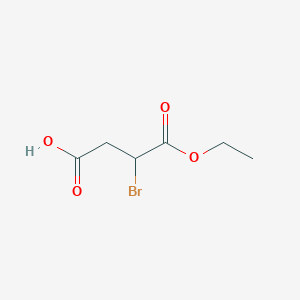
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B15281170.png)
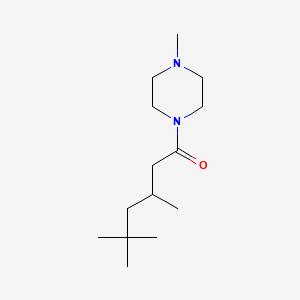
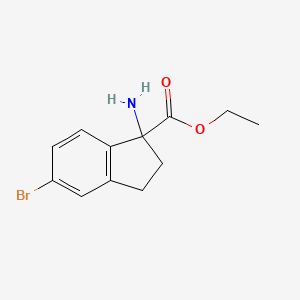
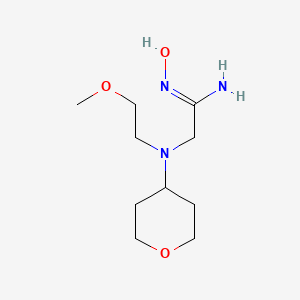
![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)

![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)
